HES1 protein, human

Description

Evolutionary Conservation and Phylogenetic Analysis

HES1 belongs to an ancient gene family originating in early metazoans. Phylogenetic studies classify HES/HEY proteins into four clades: HEY1/2/L , DEC1/2 , HESL , and HES1-7 . The HES1 ortholog emerged approximately 600 million years ago in sponges (Amphimedon queenslandica), with conserved roles in Notch signaling and cell differentiation (Table 1) .

Table 1: Evolutionary Timeline of HES/HEY Family

| Clade | Emergence Era | Key Species | Functional Role |

|---|---|---|---|

| HEY1/2/L | Pre-Cambrian | Sponges, Cnidarians | Cell fate specification |

| HES1-7 | Early Vertebrates | Fish, Mammals | Neurogenesis, Somitogenesis |

| DEC1/2 | Jawed Vertebrates | Mammals | Circadian rhythm regulation |

Cross-species comparisons reveal >90% sequence similarity in the bHLH and Orange domains between human HES1 and mouse Hes1, underscoring its conserved repressive function . Notably, HES1’s N-box (CACNAG) binding specificity is shared with Drosophila Hairy, highlighting deep evolutionary roots .

HES1 Within the HES/HEY Gene Family Classification

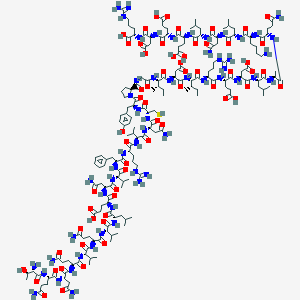

The human HES/HEY family comprises 7 HES (HES1-7) and 3 HEY (HEY1/2/L) members, distinguished by structural motifs (Figure 1) :

Structural Hallmarks of HES1

- bHLH Domain : Contains a proline residue (Pro47) enabling preferential binding to N-boxes over E-boxes .

- Orange Domain : Mediates protein dimerization and partner selectivity .

- WRPW Motif : Recruits Groucho/TLE co-repressors to inhibit transcription .

HES1 diverges functionally from HEY proteins by its oscillatory expression (2-hour periodicity) and dual regulation via Notch-dependent and -independent pathways . For instance, while HEY1 requires Notch activation, HES1 auto-represses via feedback loops, enabling dynamic control of progenitor cells .

Historical Development of HES1 Research

Milestones in HES1 research reflect its multifaceted roles:

- 1992 : Cloning of human HES1 identified its homology to Drosophila Hairy, linking it to Notch signaling .

- 1999 : Hes1 knockout mice revealed thymic agenesis and T-cell maturation defects, establishing its role in lymphopoiesis .

- 2007 : Discovery of HES1 oscillations in somitogenesis redefined it as a "segmentation clock" component .

- 2018 : Genome-wide ChIP-seq in hESCs mapped HES1 targets like NEUROG3 and DLL1, revealing its repression of pancreatic endocrine genes .

Recent studies implicate HES1 dysregulation in cancers (e.g., SCLC via hASH1 repression ) and metabolic disorders, driven by aberrant Notch crosstalk .

Properties

CAS No. |

149348-15-2 |

|---|---|

Molecular Formula |

C183H296N54O61S |

Molecular Weight |

4261 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C183H296N54O61S/c1-23-89(19)144(177(294)228-119(78-138(261)262)169(286)236-145(90(20)24-2)178(295)214-97(37-30-62-200-181(194)195)147(264)208-104(50-58-133(251)252)153(270)224-118(77-137(259)260)167(284)218-108(66-81(3)4)158(275)204-91(21)146(263)205-99(45-53-123(185)240)149(266)206-96(36-28-29-61-184)148(265)217-110(68-83(7)8)161(278)222-114(73-128(190)245)164(281)219-109(67-82(5)6)159(276)211-103(49-57-132(249)250)150(267)209-105(51-59-134(253)254)154(271)223-117(76-136(257)258)166(283)216-107(180(297)298)39-32-64-202-183(198)199)231-131(248)79-203-171(288)122-40-33-65-237(122)179(296)120(71-94-41-43-95(239)44-42-94)229-170(287)121(80-299)230-165(282)115(74-129(191)246)227-176(293)142(87(15)16)232-155(272)98(38-31-63-201-182(196)197)207-162(279)112(70-93-34-26-25-27-35-93)226-175(292)143(88(17)18)235-168(285)116(75-130(192)247)221-152(269)106(52-60-135(255)256)212-160(277)111(69-84(9)10)225-174(291)141(86(13)14)234-157(274)102(48-56-126(188)243)215-173(290)140(85(11)12)233-156(273)101(47-55-125(187)242)210-163(280)113(72-127(189)244)220-151(268)100(46-54-124(186)241)213-172(289)139(193)92(22)238/h25-27,34-35,41-44,81-92,96-122,139-145,238-239,299H,23-24,28-33,36-40,45-80,184,193H2,1-22H3,(H2,185,240)(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,246)(H2,192,247)(H,203,288)(H,204,275)(H,205,263)(H,206,266)(H,207,279)(H,208,264)(H,209,267)(H,210,280)(H,211,276)(H,212,277)(H,213,289)(H,214,295)(H,215,290)(H,216,283)(H,217,265)(H,218,284)(H,219,281)(H,220,268)(H,221,269)(H,222,278)(H,223,271)(H,224,270)(H,225,291)(H,226,292)(H,227,293)(H,228,294)(H,229,287)(H,230,282)(H,231,248)(H,232,272)(H,233,273)(H,234,274)(H,235,285)(H,236,286)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,297,298)(H4,194,195,200)(H4,196,197,201)(H4,198,199,202)/t89-,90-,91-,92+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,139-,140-,141-,142-,143-,144-,145-/m0/s1 |

InChI Key |

KZWYCAJKXTXSJZ-WSGYURFNSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |

Other CAS No. |

149348-15-2 |

sequence |

TQNQVQVLENVFRVNCYPGIDIREDLAQKLNLEEDR |

Synonyms |

hairy and enhancer of split 1 HLH protein, human hairy and enhancer of split 1, (Drosophila), human hairy protein, human hairy-related bHLH protein, human HES-1 protein, human HES1 protein, human HRY protein, human transcription factor HES-1, human |

Origin of Product |

United States |

Scientific Research Applications

HES1 in Cancer Biology

HES1 has been identified as a significant player in the progression of various cancers, including colorectal cancer (CRC), pancreatic cancer, and breast cancer. Its expression levels correlate with tumor aggressiveness and patient prognosis.

Colorectal Cancer (CRC)

- Expression and Prognosis : HES1 is overexpressed in CRC tissues compared to adjacent normal tissues. High levels of HES1 are associated with poor survival outcomes in CRC patients. Studies indicate that HES1 promotes aerobic glycolysis, enhancing tumor cell proliferation and metastasis by stabilizing GLUT1 mRNA through IGF2BP2 binding .

- Mechanistic Insights : Silencing HES1 reduces CRC cell growth and metastasis both in vitro and in vivo, suggesting that targeting HES1 could be a viable therapeutic strategy for CRC .

Breast Cancer

In triple-negative breast cancer, HES1 modulates the self-renewal of breast cancer stem cells and promotes chemoresistance by inducing epithelial-mesenchymal transition (EMT) . This highlights the potential of HES1 as a target for improving treatment efficacy.

Pancreatic Cancer

HES1 has been implicated in promoting cell proliferation and migration in pancreatic cancer cells through pathways involving Bmi-1, which is a direct target of HES1 . The activation of these pathways underscores the oncogenic role of HES1 in this malignancy.

Regenerative Medicine

HES1 also plays a critical role in developmental biology and regenerative medicine. It regulates neural stem cell differentiation during embryonic development.

- Neural Development : HES1 expression is essential for maintaining the balance between neural stem cell proliferation and differentiation. Inhibition of HES1 leads to premature differentiation of neural progenitors, resulting in conditions such as microcephaly . This suggests that modulating HES1 activity could be beneficial for therapeutic approaches to neurodegenerative diseases or spinal cord injuries.

Therapeutic Targeting of HES1

Given its pivotal role in various diseases, HES1 presents multiple opportunities for therapeutic intervention:

- Cancer Therapy : Targeting HES1 could inhibit tumor growth and metastasis in cancers where it is overexpressed. For example, using small interfering RNAs (siRNAs) to knock down HES1 expression has shown promise in reducing the invasive potential of colon cancer cells .

- Psoriasis Treatment : Recent studies suggest that enhancing HES1 expression could ameliorate psoriasis-like skin inflammation by restoring normal keratinocyte function .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Li et al., 2023 | High HES1 expression correlates with poor survival in CRC patients | Potential biomarker for prognosis |

| Weng et al., 2022 | Silencing HES1 inhibits CRC cell proliferation and metastasis | Therapeutic target for CRC treatment |

| Zhang et al., 2023 | HES1 modulates neural stem cell fate during development | Insights for regenerative therapies |

Chemical Reactions Analysis

DNA Binding and Transcriptional Repression

Mechanism :

HES1 binds to N-box promoter regions (CACNAG) via its basic helix-loop-helix (bHLH) domain, repressing transcription of target genes. This occurs through recruitment of co-repressors like Groucho/Transducin-like Enhancer of Split (TLE) and histone deacetylases (HDACs) , which induce chromatin condensation .

Key Reactions :

-

HES1 + N-box DNA → Transcriptional repression

-

HES1 + TLE/HDAC complex → Chromatin remodeling

Experimental Data :

| Target Gene | Repression Efficiency | Model System | Reference |

|---|---|---|---|

| Dll1 | ~70% reduction | Neural stem cells | |

| Neurogenin2 | ~60% reduction | Embryonic stem cells | |

| GLUT1 | Indirect via IGF2BP2 | Colorectal cancer |

Protein-Protein Interactions

HES1 forms heterodimers with other bHLH proteins, modulating their activity:

Repressive Heterodimers

-

HES1 + Hey1/Hey2 : Blocks transcriptional activation by sequestering activators .

-

HES1 + E47 (Tcfe2a) : Prevents E47 from binding DNA, inhibiting proneural gene expression .

Notch Signaling Pathway

HES1 is a downstream effector of Notch. The intracellular domain of Notch (NICD) binds RBPJ , displacing co-repressors and activating HES1 transcription .

Interaction Table :

Oxidative Stress Response

Under oxidative stress (e.g., H₂O₂ exposure), HES1 promotes extracellular matrix (ECM) protein synthesis in trabecular meshwork cells, contributing to glaucoma pathogenesis .

Key Reactions :

-

H₂O₂ → ↑ HES1 expression → ↑ Fibronectin/Collagen I

-

HES1 knockdown → ↓ ECM deposition

Quantitative Findings (HTMC cells treated with 300 μM H₂O₂) :

| Parameter | HES1 Wild-Type | HES1 Knockdown |

|---|---|---|

| Fibronectin expression | 3.03-fold ↑ | 1.22-fold ↑ |

| Cell proliferation | 48.48% of control | 78% recovery |

| Migration capacity | 45.04% of control | 65% recovery |

Regulation of Aerobic Glycolysis in Cancer

In colorectal cancer (CRC), HES1 enhances GLUT1 mRNA stability via m⁶A modification, driving glycolysis and metastasis .

Mechanistic Pathway :

-

HES1 → ↑ IGF2BP2 transcription (via promoter binding).

-

IGF2BP2 binds m⁶A sites on GLUT1 mRNA → ↑ Stability .

Data from CRC Models :

| Condition | GLUT1 mRNA Half-Life | Lactate Production |

|---|---|---|

| HES1 knockdown | 4.2 hours → 1.8 hours | 40% reduction |

| IGF2BP2 overexpression | Rescues HES1 knockdown effects | 85% recovery |

Post-Translational Modifications

HES1 undergoes phosphorylation and acetylation, affecting its stability and activity:

Therapeutic Implications

Comparison with Similar Compounds

Comparison with Similar Compounds

HES1 belongs to the bHLH protein family, which includes transcriptional activators and repressors. Below is a detailed comparison with structurally or functionally related proteins:

Table 1: Key Features of HES1 and Related Proteins

* miR-23's interaction with HES1 was reported in a retracted study due to gene nomenclature confusion .

Structural and Functional Comparisons

- HES1 vs. HES1 (Y07572): Despite shared nomenclature, the Y07572-encoded protein (misidentified in retracted studies) is unrelated to the canonical HES1 repressor. It lacks bHLH domains and is implicated in isoprenoid biosynthesis, highlighting the critical need for gene annotation accuracy .

- HES1 vs. Mash1 (ASCL1): Both are bHLH proteins but exhibit opposing roles. HES1 represses differentiation by silencing Mash1 and other pro-neural genes, while Mash1 activates differentiation pathways. In neural stem cells, HES1 knockdown reduces proliferation, whereas Mash1 overexpression promotes differentiation .

- HES1 vs. Notch1: HES1 is a downstream target of Notch1, but their expression patterns in cancer are discordant. For example, in gastric cancer, HES1 is upregulated (promoting invasion), while Notch1 is downregulated (linked to poor differentiation) .

Regulatory Mechanisms

- miRNA Interactions:

- Pathway Cross-Talk: HES1 integrates signals from Notch and Hedgehog pathways, often co-activated in tumors. Inhibitors of these pathways (e.g., DAPT, a γ-secretase inhibitor) reduce HES1 expression and tumor growth . In ER stress, HES1 represses GADD34, contrasting with ATF4 and CHOP, which activate pro-apoptotic genes .

Clinical and Therapeutic Implications

- Cancer Prognosis: HES1 overexpression correlates with advanced TNM staging, lymph node metastasis, and reduced survival in breast cancer (HR = 2.1, P < 0.001) . In osteosarcoma, HES1 and Notch1 co-amplification enhances invasion (P < 0.001) .

- Therapeutic Targets: Nanoparticle-delivered siRNA against DCAMKL1 (upstream of HES1) reduces HES1 mRNA by 60% in colorectal xenografts .

Notes on Controversies and Limitations

- The retracted study in underscores challenges in gene nomenclature and validation. Researchers must verify gene IDs (e.g., NM_005524 vs. Y07572) to avoid misinterpretation.

- While HES1 is a promising biomarker, its pleiotropic roles in differentiation and stress response necessitate context-specific analysis.

Q & A

Q. What ethical guidelines apply when using human-derived samples for HES1 research?

- Methodological Answer : Ensure informed consent for human tissue use, particularly for studies involving genetic data. Anonymize samples to remove personal identifiers and adhere to institutional review board (IRB) protocols. For animal studies, follow ARRIVE guidelines for reporting in vivo experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.